N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a benzothiazole core linked to a phenyl group, which is further connected via an amide bond to a 3,5-dimethoxy-substituted benzoyl moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-9-7-14(8-10-16)22-24-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVVNYWBKBHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interact with DNA or proteins, leading to changes in cellular processes and ultimately exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural or functional similarities with N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide:
Physicochemical and Pharmacological Comparisons
- Lipophilicity : The 3,5-dimethoxy groups in the target compound and isoxaben enhance lipophilicity compared to AS601245’s polar pyridine-pyrimidine chain. This may favor blood-brain barrier penetration or herbicidal activity, respectively.
- Bioactivity: AS601245 inhibits JNK kinases, suggesting the target compound could similarly modulate kinase pathways . Isoxaben’s isoxazole ring targets plant-specific enzymes, whereas the benzothiazole in the target compound may interact with mammalian proteins .
Functional Group Impact on Activity
- Benzothiazole vs. Isoxazole : Benzothiazole (in target compound and AS601245) is associated with kinase inhibition, while isoxazole (in isoxaben) confers herbicidal specificity.
- Fluorosilyl Group (SiFA-M-FP,5) : Enhances stability for radiopharmaceutical use, a feature absent in the target compound but relevant for imaging applications .
Biological Activity
Overview
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzothiazole moiety, which is known for its significant biological properties, including anticancer and antimicrobial activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can interact with specific receptors to influence signaling pathways related to cell growth and apoptosis.
- Gene Expression Alteration : The compound may impact the expression of genes associated with cancer progression and inflammation.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study evaluated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 4.8 |
| A549 | 6.0 |
These results suggest potent cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar benzothiazole derivatives have demonstrated effectiveness against various pathogens. The presence of the benzothiazole ring enhances its interaction with microbial targets, potentially leading to inhibition of growth .
Case Studies and Research Findings
- Antitumor Activity : A study focused on novel benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus could enhance anticancer efficacy. The lead compound exhibited significant inhibition of cancer cell proliferation and apoptosis induction in vitro .
- Anti-inflammatory Effects : Research indicates that benzothiazole compounds can also exhibit anti-inflammatory properties. For instance, certain derivatives inhibited pro-inflammatory cytokines in cellular models, suggesting a dual role in combating both cancer and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
